N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide
Description
Systematic IUPAC Name Derivation and Structural Validation
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through a hierarchical analysis of its structural components. The parent heterocycle is the 1,3-thiazole ring, a five-membered aromatic system containing nitrogen and sulfur atoms at positions 1 and 3, respectively. Substituents on the thiazole ring are prioritized based on their position and functional complexity:
- 4-Chlorophenyl group : A chlorine-substituted benzene ring attached to position 2 of the thiazole.
- Methyl group : A simple alkyl substituent at position 4.
- Ethyl chain : A two-carbon chain at position 5, which terminates in a thiophene-2-carboxamide moiety.
The thiophene-2-carboxamide group consists of a sulfur-containing thiophene ring (positioned at carbon 2) linked to a carboxamide functional group (–CONH2). The ethyl bridge connects this amide group to the thiazole ring.
Structural validation of this compound would typically involve spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For example:
- $$^1H$$ NMR would resolve signals for the aromatic protons of the chlorophenyl and thiophene rings, methyl groups, and ethyl linker.
- High-resolution MS would confirm the molecular ion peak at m/z 393.62 (calculated for $$C{17}H{16}ClN{3}O{2}S_{2}$$).
Alternative Designations in Chemical Databases (CAS, PubChem, EC Numbers)
While N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide does not currently have a registered CAS Common Chemistry entry or PubChem CID, its structural analogs provide insight into database categorization practices:
The absence of a CAS registry number for this specific compound suggests it may be a novel or less-studied derivative.
Molecular Formula and Weight Analysis
The molecular formula $$C{17}H{16}ClN{3}O{2}S_{2}$$ is calculated as follows:
| Component | Contribution to Formula |
|---|---|
| 1,3-Thiazole core | $$C{3}H{2}N{1}S{1}$$ |
| 4-Chlorophenyl group | $$C{6}H{4}Cl_{1}$$ |
| Methyl group | $$C{1}H{3}$$ |
| Ethyl linker | $$C{2}H{4}$$ |
| Thiophene-2-carboxamide | $$C{5}H{4}N{1}O{2}S_{1}$$ |
Summation :
- Carbon: $$3 + 6 + 1 + 2 + 5 = 17$$
- Hydrogen: $$2 + 4 + 3 + 4 + 4 = 17$$ (adjusted to 16 due to bonding)
- Chlorine: $$1$$
- Nitrogen: $$1 + 1 + 1 = 3$$
- Oxygen: $$2$$
- Sulfur: $$1 + 1 = 2$$
Molecular Weight Calculation :
$$
\begin{align}
\text{Carbon} & : 17 \times 12.01 = 204.17 \, \text{g/mol} \
\text{Hydrogen} & : 16 \times 1.01 = 16.16 \, \text{g/mol} \
\text{Chlorine} & : 1 \times 35.45 = 35.45 \, \text{g/mol} \
\text{Nitrogen} & : 3 \times 14.01 = 42.03 \, \text{g/mol} \
\text{Oxygen} & : 2 \times 16.00 = 32.00 \, \text{g/mol} \
\text{Sulfur} & : 2 \times 32.07 = 64.14 \, \text{g/mol} \
\hline
\text{Total} & : 393.95 \, \text{g/mol} \
\end{align}
$$
This matches the theoretical mass of 393.95 g/mol , consistent with analogs such as 2-[(5-chloro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide (362.89 g/mol).
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS2/c1-11-14(8-9-19-16(21)15-3-2-10-22-15)23-17(20-11)12-4-6-13(18)7-5-12/h2-7,10H,8-9H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWGCFWQXKFBDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)CCNC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of 4-chlorobenzaldehyde with thiourea and a suitable α-haloketone under acidic conditions.
Attachment of the Ethyl Chain: The ethyl chain is introduced by reacting the thiazole intermediate with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like potassium carbonate.
Formation of the Thiophene Ring: The thiophene ring is synthesized by the reaction of the ethylated thiazole intermediate with a thiophene-2-carboxylic acid derivative under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry and Anticancer Activity
The thiazole moiety present in N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide has been extensively studied for its anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Activity Against Human Cell Lines
A study evaluated the anticancer activity of thiazole derivatives, including those similar to this compound. The compound demonstrated selective cytotoxicity against human lung adenocarcinoma (A549) and mouse embryoblast (NIH/3T3) cell lines, with IC50 values indicating strong activity (23.30 ± 0.35 mM) .
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (mM) | Apoptosis % |
|---|---|---|---|
| Compound 19 | A549 | 23.30 ± 0.35 | High |
| Compound 20 | U251 (glioblastoma) | Not specified | Moderate |
| Compound 22 | HT29 | 2.01 | High |
Antibacterial Properties
Research has also explored the antibacterial properties of thiazole derivatives. The compound's structure allows it to interact with bacterial enzymes, potentially leading to effective antibacterial agents.
Case Study: Antitubercular Activity
A recent investigation into novel thiazole compounds highlighted their effectiveness against Mycobacterium tuberculosis. One derivative showed an MIC (Minimum Inhibitory Concentration) of 0.09 µg/mL, indicating potent antitubercular action .
Table 2: Antibacterial Activity of Thiazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | Mycobacterium tuberculosis | 0.09 |
| Compound B | E. coli | Not specified |
| Compound C | S. aureus | Not specified |
Anti-inflammatory Effects
The anti-inflammatory potential of thiazole-containing compounds is another area of interest. These compounds can inhibit inflammatory pathways, making them candidates for treating inflammatory diseases.
Case Study: Anti-inflammatory Activity
In a study focused on thiazolidinone derivatives, researchers found that certain thiazole-based compounds exhibited significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines .
Mechanism of Action
The mechanism of action of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide with structurally related compounds, focusing on molecular features, synthesis, and biological implications.
Structural and Electronic Comparisons
Key Observations:
- Substituent Effects: Fluorine and trifluoromethyl groups () improve lipophilicity and bioavailability compared to the target’s chlorophenyl group. The 3,4-dimethoxybenzene sulfonamide () introduces hydrogen-bonding capabilities absent in the target .
- Conformational Flexibility: The ethyl linker in the target compound may allow better adaptation to binding pockets compared to rigid analogs like N-(2-nitrophenyl)thiophene-2-carboxamide .
Biological Activity
N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide, also known by its CAS number 866018-57-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H13ClN2O2S. The compound features a thiazole ring, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H13ClN2O2S |
| Molecular Weight | 332.8 g/mol |
| CAS Number | 866018-57-7 |
1. Anti-inflammatory Activity
Research indicates that thiazole derivatives can act as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are critical in the inflammatory process. In a study evaluating various thiazole derivatives, it was found that certain compounds exhibited potent inhibition of COX-2 with IC50 values in the nanomolar range, suggesting that this compound may possess similar anti-inflammatory properties .
2. Anticancer Activity
Thiazole compounds have been extensively studied for their anticancer potential. The presence of the thiazole ring in this compound suggests a possible mechanism involving the inhibition of cancer cell proliferation. In vitro studies have shown that thiazole derivatives can induce apoptosis in various cancer cell lines. For instance, compounds with similar structures have demonstrated IC50 values as low as 10 µM against human cancer cell lines .
3. Structure-Activity Relationship (SAR)
The biological activity of thiazole derivatives often correlates with their structural features. The presence of electron-donating groups (like methyl groups) on the phenyl ring has been associated with increased potency against cancer cells . The specific arrangement of substituents in this compound may enhance its interaction with target proteins involved in tumor growth and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activity of thiazole derivatives similar to this compound:
- COX/LOX Inhibition Study : A review highlighted that thiazoles could effectively inhibit COX and LOX enzymes, which are pivotal in inflammatory pathways. Compounds showed selective inhibition profiles with significant anti-inflammatory effects .
- Antitumor Activity : A study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines. For instance, one derivative had an IC50 value of 23 µM against breast cancer cells .
- Molecular Docking Studies : Recent research utilized molecular docking techniques to predict the binding affinity of thiazole compounds to target proteins involved in cancer pathways. The results indicated strong interactions between these compounds and key enzymes involved in tumorigenesis .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of N-{2-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}thiophene-2-carboxamide?
- Methodological Answer : Key steps include coupling the thiazole and thiophene moieties via ethyl linkers. Evidence from analogous compounds suggests using ethanol or acetonitrile as solvents with reflux conditions (60–80°C) and catalysts like triethylamine or iodine for cyclization . For example, thiazole-thiophene hybrids are synthesized via condensation reactions, achieving yields up to 76% when using stoichiometric control of intermediates like 4-chlorophenyl isothiocyanate . Purification via column chromatography (e.g., dichloromethane/ethyl acetate, 9:1) is critical to isolate the target compound .
Q. Which spectroscopic techniques are essential for structural confirmation of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign peaks to confirm the thiophene carboxamide (δ ~7.6 ppm for aromatic protons) and thiazole methyl groups (δ ~2.3 ppm) .
- IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C=N (1600 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
- Mass Spectrometry : Validate molecular ion peaks (e.g., M+ at m/z 400–450) and fragmentation patterns .
- X-ray Crystallography : Resolve bond lengths and angles for thiazole-thiophene connectivity, as demonstrated in ethyl thiazole carboxylate derivatives .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of thiazole-thiophene hybrids?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., cell lines, concentration ranges). Systematic meta-analysis of literature (e.g., antimicrobial IC50 values) should compare:
- Test systems : Gram-positive vs. Gram-negative bacterial models .
- Structural analogs : Substituent effects (e.g., 4-chlorophenyl vs. 4-methylphenyl) on activity .
- Validation : Reproduce key studies under standardized protocols, as seen in thiadiazole derivative evaluations .
Q. What computational approaches predict the metabolic stability and aldehyde oxidase (AO) susceptibility of this compound?
- Methodological Answer :
- Docking Studies : Model interactions with AO enzymes using software like AutoDock Vina to identify metabolic hotspots (e.g., thiophene ring oxidation) .
- QSAR Models : Correlate substituent electronegativity (e.g., 4-chloro group) with metabolic clearance rates .
- In Silico Metabolism Tools : Use ADMET Predictor™ or SwissADME to simulate phase I/II transformations, prioritizing lab validation for predicted reactive sites .
Q. How can structural analogs of this compound be designed to enhance pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the thiophene carboxamide with pyridine (improved solubility) or triazole (metabolic resistance) rings, as shown in antifungal agents .
- Prodrug Strategies : Introduce ester groups (e.g., ethyl carboxylates) to increase bioavailability, followed by enzymatic hydrolysis in vivo .
- LogP Optimization : Reduce hydrophobicity by replacing the 4-chlorophenyl group with polar substituents (e.g., methoxy), guided by calculated XlogP values .
Data Contradiction Analysis
Q. Why do synthesis yields vary across studies for similar thiazole-thiophene derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
